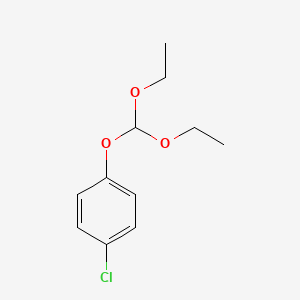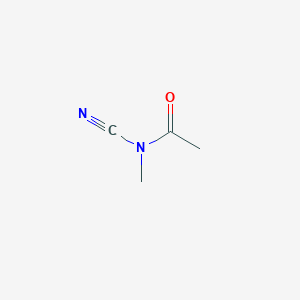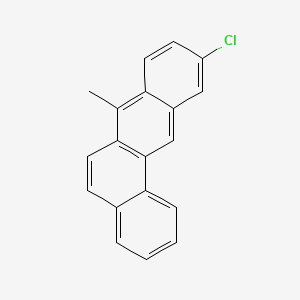
10-Chloro-7-methylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-7-methylbenz(a)anthracene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H13Cl . This compound is a derivative of benz(a)anthracene, where a chlorine atom is substituted at the 10th position and a methyl group at the 7th position. It is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro-7-methylbenz(a)anthracene typically involves the chlorination of 7-methylbenz(a)anthracene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 10th position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high efficiency and yield. The reaction conditions are optimized to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Chloro-7-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
10-Chloro-7-methylbenz(a)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: This compound is employed in studies related to carcinogenesis and mutagenesis due to its structural similarity to other carcinogenic PAHs.
Medicine: Research involving this compound contributes to understanding the mechanisms of chemical-induced cancer and the development of potential therapeutic agents.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 10-Chloro-7-methylbenz(a)anthracene involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the compound to reactive intermediates that can alkylate DNA.
Comparaison Avec Des Composés Similaires
7-Methylbenz(a)anthracene: Lacks the chlorine substitution at the 10th position.
10-Chlorobenz(a)anthracene: Lacks the methyl group at the 7th position.
7,12-Dimethylbenz(a)anthracene: Contains an additional methyl group at the 12th position.
Uniqueness: 10-Chloro-7-methylbenz(a)anthracene is unique due to the presence of both a chlorine atom and a methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for studying the effects of structural modifications on the properties of polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
6366-24-1 |
|---|---|
Formule moléculaire |
C19H13Cl |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
10-chloro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13Cl/c1-12-16-9-7-15(20)10-14(16)11-19-17(12)8-6-13-4-2-3-5-18(13)19/h2-11H,1H3 |
Clé InChI |
JUWMMXBWSDLPQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



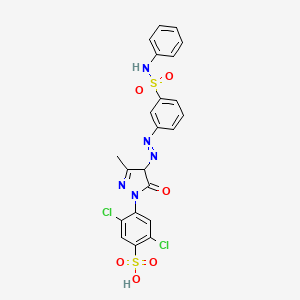

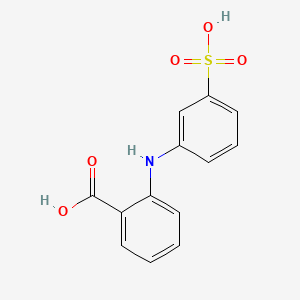
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
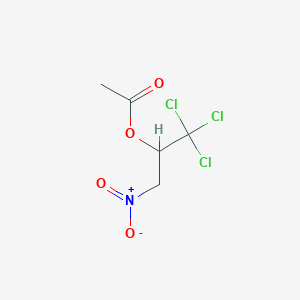
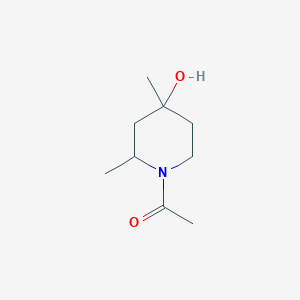
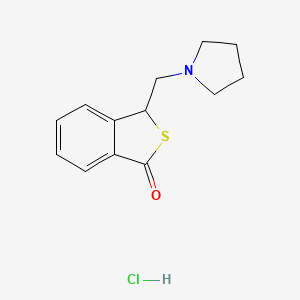
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)


